

CAS number for 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde

Cat. No.: B8448476

[Get Quote](#)

An In-depth Technical Guide to **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**: Synthesis, Properties, and Potential Applications

Introduction

4-(3-Chlorophenoxy)-3-fluorobenzaldehyde is an aromatic compound with potential applications in pharmaceutical and materials science research. Its structure, which combines a substituted benzaldehyde with a diaryl ether linkage, makes it a valuable scaffold for the synthesis of more complex molecules. Diaryl ether motifs are present in a number of biologically active compounds, including some antibiotics and anti-tumor agents.[1] The benzaldehyde functional group is a versatile handle for a wide range of chemical transformations, making this compound a key intermediate for drug discovery and development.[2]

This technical guide provides a comprehensive overview of **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**, with a focus on its synthesis, physicochemical properties, and potential applications. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While a specific CAS number for **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde** is not readily available in public databases, its physicochemical properties can be predicted based on its constituent parts: 3-chlorophenol and 3,4-difluorobenzaldehyde (as a plausible starting material).

Property	Value (Starting Material 1: 3-chlorophenol)	Value (Starting Material 2: 3,4-difluorobenzaldehyde)	Predicted Value (Final Product)
Molecular Formula	C ₆ H ₅ ClO	C ₇ H ₄ F ₂ O	C ₁₃ H ₈ ClFO ₂
Molecular Weight	128.56 g/mol	142.10 g/mol	250.65 g/mol
Appearance	Colorless to light amber liquid	White to light yellow crystalline powder	Expected to be a solid at room temperature
Boiling Point	214 °C	180-182 °C	Expected to be significantly higher than starting materials
Melting Point	33-35 °C	51-54 °C	Expected to be a crystalline solid with a defined melting point

Synthesis of 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde

The synthesis of **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde** can be achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This method is generally preferred over the classical Ullmann condensation for the formation of diaryl ethers due to milder reaction conditions and often higher yields.^{[1][3]} The proposed synthetic route involves the reaction of 3-chlorophenol with 3,4-difluorobenzaldehyde in the presence of a suitable base.

Experimental Protocol: Nucleophilic Aromatic Substitution (S_NAr)

This protocol outlines a laboratory-scale synthesis of **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**.

Materials:

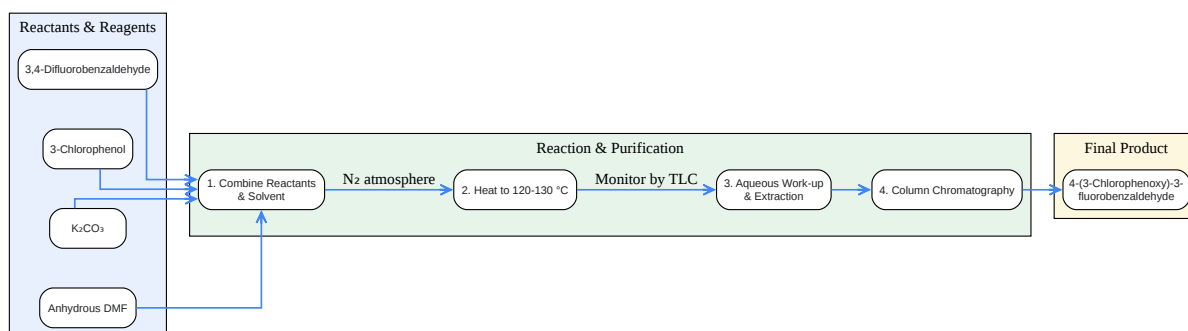
- 3,4-Difluorobenzaldehyde (1.0 eq)
- 3-Chlorophenol (1.1 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chlorophenol (1.1 eq) and anhydrous N,N-dimethylformamide (DMF).
- **Base Addition:** Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq) in one portion.
- **Addition of Benzaldehyde:** To the resulting suspension, add 3,4-difluorobenzaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

- Reaction: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**.

Synthesis Workflow Diagram

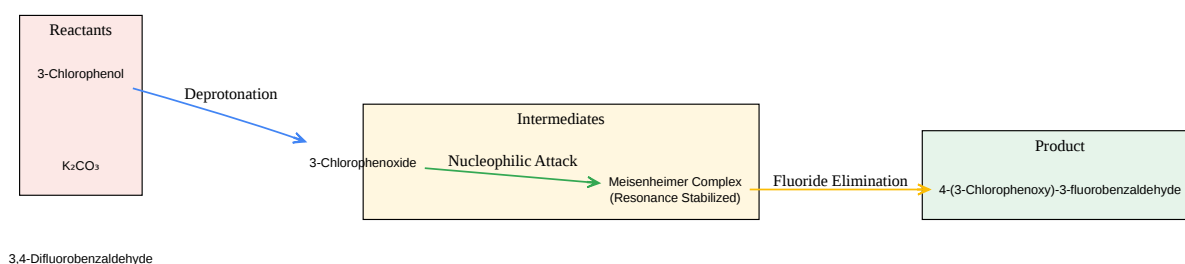


[Click to download full resolution via product page](#)

Caption: Workflow for the S_NAr synthesis of **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde**.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The potassium carbonate deprotonates the 3-chlorophenol to form the more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient carbon at the 4-position of 3,4-difluorobenzaldehyde, displacing the fluoride ion. The fluorine at the 4-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent aldehyde group.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the S_NAr synthesis.

Potential Applications in Drug Development

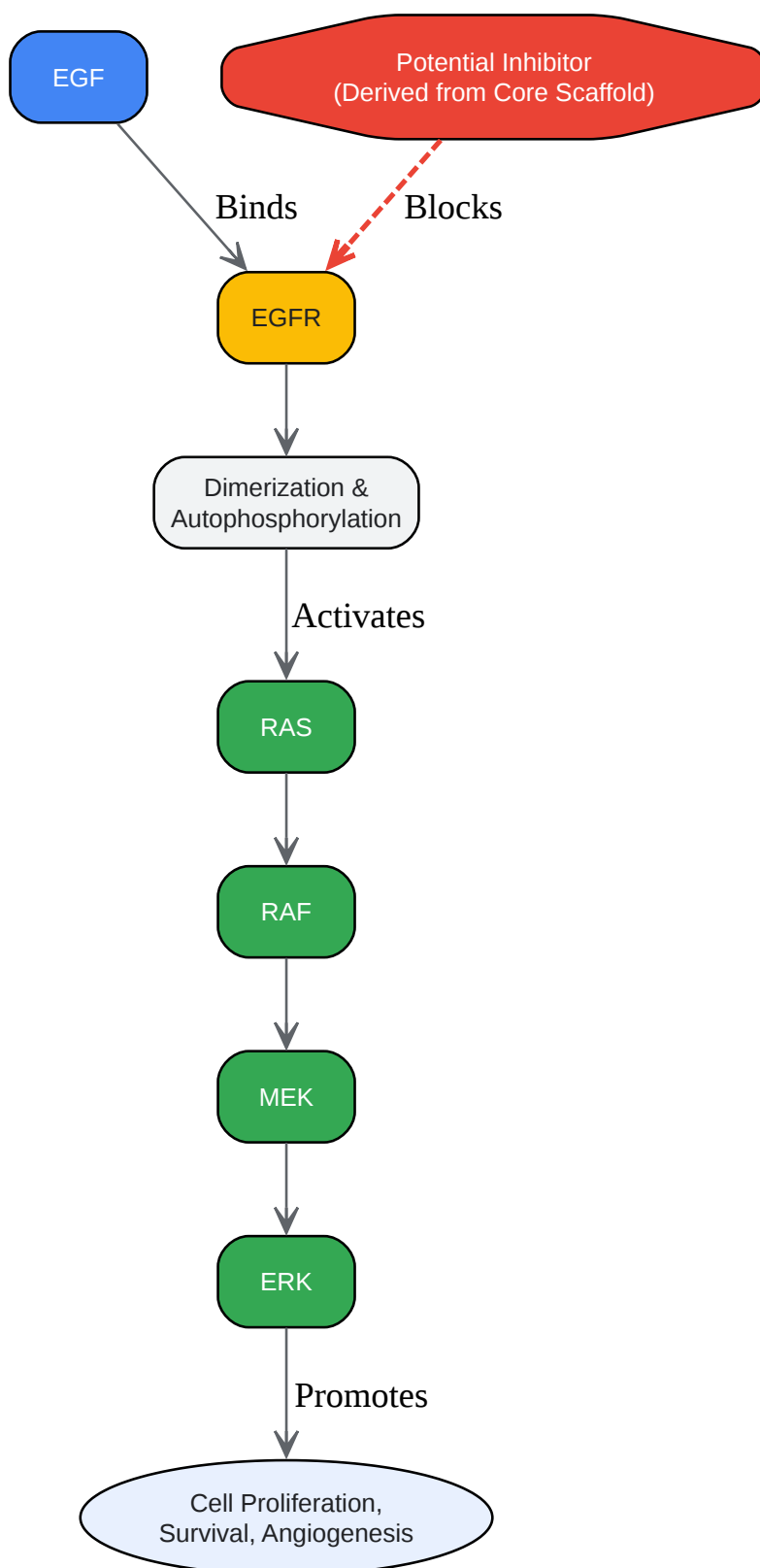
The **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde** scaffold is of significant interest in medicinal chemistry. The diaryl ether linkage is a key structural feature in many biologically active molecules.^[1] Furthermore, halogenated aromatic compounds are prevalent in many approved drugs, where they can influence metabolic stability, binding affinity, and pharmacokinetic properties.

Derivatives of similar chlorinated and fluorinated benzaldehydes have been investigated as precursors for:

- Kinase Inhibitors: Many kinase inhibitors used in cancer therapy feature substituted aromatic rings. The aldehyde group can be readily converted into other functionalities to build more complex molecules that can interact with the active site of kinases.[2]
- Antimicrobial Agents: The phenothiazine scaffold, which can be synthesized from related aniline and aldehyde derivatives, has shown promise in the development of new antimicrobial and anticancer drugs.[4]
- Agrochemicals: The diaryl ether structure is also found in various herbicides and pesticides. [1][5]

Illustrative Signaling Pathway: EGFR Inhibition

Derivatives of 3-chlorobenzaldehyde are utilized in the synthesis of kinase inhibitors that can target pathways like the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in various cancers.[2] The synthesis of a specific inhibitor would involve further chemical modifications of the **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde** core.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and a potential point of inhibition.

Safety and Handling

As with all chemicals, **4-(3-Chlorophenoxy)-3-fluorobenzaldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the starting materials:

- 3-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
- 3,4-Difluorobenzaldehyde: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

The final product should be assumed to have similar or potentially enhanced toxicity. A full safety data sheet (SDS) should be consulted if and when it becomes commercially available.

Conclusion

4-(3-Chlorophenoxy)-3-fluorobenzaldehyde represents a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While not readily available commercially, its synthesis via a nucleophilic aromatic substitution reaction is a feasible and well-established method. The insights provided in this technical guide are intended to support researchers in the synthesis and further exploration of this and related compounds.

References

- SynArchive. (n.d.). Ullmann Condensation. Retrieved from [\[Link\]](#)
- Buck, E. et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. *Organic Letters*. Retrieved from [\[Link\]](#)
- Ghosh, A. et al. (2009). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. *PubMed*. Retrieved from [\[Link\]](#)
- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.

- Elsevier. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [[Link](#)]
- ChemBK. (n.d.). 4-(3-CHLOROPHENOXY)BENZALDEHYDE. Retrieved from [[Link](#)]
- PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [[Link](#)]
- European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1.
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [[Link](#)]
- Scholars Academic Journal of Pharmacy. (2024). Design, Synthesis and Biological Evaluation of Novel Phenothiazines for Cancer Exploring. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. saspublishers.com [saspublishers.com]
- 5. orientjchem.org [orientjchem.org]
- To cite this document: BenchChem. [CAS number for 4-(3-Chlorophenoxy)-3-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8448476/docs#cas-number-for-4-3-chlorophenoxy-3-fluorobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)